5-tert-Butyl-2-hydroxybenzoesäure

Übersicht

Beschreibung

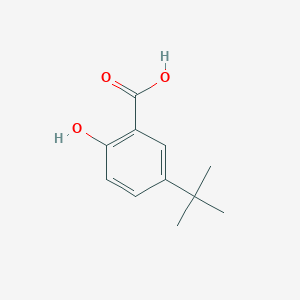

5-tert-Butyl-2-hydroxybenzoic acid: is an organic compound with the molecular formula C₁₁H₁₄O₃ . It is also known by its IUPAC name, 5-(1,1-dimethylethyl)-2-hydroxybenzoic acid . This compound is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a tert-butyl group, and the hydrogen atom at the 2-position is replaced by a hydroxyl group. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 157-162°C .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-tert-Butyl-2-hydroxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceutical intermediates and fine chemicals .

Biology: In biological research, this compound is used to study the metabolism of xenobiotics . It has been shown to induce the activity of cytochrome P450 enzymes such as CYP1A2 , which are involved in the metabolism of drugs and other foreign compounds .

Medicine: anti-inflammatory drugs . Its derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , which are involved in the inflammatory response .

Industry: In the industrial sector, this compound is used as an antioxidant in the formulation of polymers and plastics . It helps to prevent the degradation of materials by scavenging free radicals .

Wirkmechanismus

Target of Action

5-tert-Butyl-2-hydroxybenzoic acid (5BHB) is a synthetic, hydrophobic, and polyvalent compound that can reversibly activate xenobiotic metabolizing enzymes . It has been shown to induce CYP1A2 activity in human liver cells, as well as increase the activity of other xenobiotic metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C19 .

Mode of Action

The activation of these enzymes occurs through the direct binding of 5BHB to nuclear receptors, which are proteins embedded within the cell membrane that bind with specific hormones or other molecules . A cavity within the receptor binds with the hydrophobic 5BHB molecule .

Biochemical Pathways

The activation of these enzymes leads to increased metabolism of foreign compounds in the body . This could potentially affect various biochemical pathways, including those involved in drug metabolism and detoxification .

Pharmacokinetics

It is known that the compound is highly absorbable in the gastrointestinal tract

Result of Action

The result of 5BHB’s action is an increased metabolism of xenobiotics, which may be beneficial in reducing drug toxicity . By activating xenobiotic metabolizing enzymes, 5BHB can enhance the body’s ability to metabolize and eliminate foreign substances, potentially reducing their harmful effects .

Action Environment

The action of 5BHB can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and stability in different environments . Additionally, the presence of other substances in the body, such as drugs or toxins, could potentially affect the efficacy of 5BHB’s enzyme-activating action .

Biochemische Analyse

Biochemical Properties

5-tert-Butyl-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the activation of xenobiotic metabolizing enzymes. It has been shown to induce the activity of enzymes such as CYP1A2, CYP3A4, CYP2D6, and CYP2C19 in human liver cells . These enzymes are crucial for the metabolism of foreign compounds, and their activation by 5-tert-Butyl-2-hydroxybenzoic acid can enhance the body’s ability to process and eliminate potentially harmful substances.

Cellular Effects

The effects of 5-tert-Butyl-2-hydroxybenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nuclear receptors leads to changes in gene expression that can affect cellular metabolism and detoxification processes . Additionally, its role in enzyme activation can impact the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 5-tert-Butyl-2-hydroxybenzoic acid exerts its effects through direct binding interactions with nuclear receptors and enzymes. The hydrophobic nature of the compound allows it to fit into the binding cavities of these biomolecules, leading to enzyme activation or inhibition. This binding can result in changes in gene expression, particularly those genes involved in metabolic and detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-tert-Butyl-2-hydroxybenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the activation of detoxification enzymes

Dosage Effects in Animal Models

The effects of 5-tert-Butyl-2-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively activates detoxification enzymes without causing significant adverse effects. At higher doses, it can lead to toxic effects, including liver damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

5-tert-Butyl-2-hydroxybenzoic acid is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as CYP1A2, CYP3A4, CYP2D6, and CYP2C19, which are responsible for the oxidative metabolism of various compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 5-tert-Butyl-2-hydroxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The hydrophobic nature of the compound allows it to readily cross cell membranes, facilitating its distribution throughout the cell.

Subcellular Localization

The subcellular localization of 5-tert-Butyl-2-hydroxybenzoic acid is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its binding to nuclear receptors can localize it to the nucleus, where it can influence gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically takes place in an acidic medium, such as sulfuric acid, and requires heating to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of 5-tert-Butyl-2-hydroxybenzoic acid often involves the use of catalytic processes to improve yield and efficiency. For example, the oxidation of 5-tert-butyl-2-hydroxybenzaldehyde can be catalyzed by transition metal catalysts such as palladium or ruthenium . These catalysts help to accelerate the reaction and reduce the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxyacetophenone.

Reduction: Formation of 5-tert-butyl-2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the tert-butyl group.

3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains two tert-butyl groups and a hydroxyl group at different positions.

4-Hydroxybenzoic acid: Lacks the tert-butyl group and has the hydroxyl group at the para position.

Uniqueness: 5-tert-Butyl-2-hydroxybenzoic acid is unique due to the presence of the tert-butyl group at the 5-position, which enhances its lipophilicity and stability . This structural feature also influences its biological activity and interaction with enzymes .

Biologische Aktivität

5-tert-Butyl-2-hydroxybenzoic acid (also known as TBHBA) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of TBHBA, including its antioxidant properties, effects on reproductive health, and implications for cancer research.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 16094-31-8

- Solubility : Moderately soluble in water, with varying solubility reported across studies.

Antioxidant Activity

TBHBA exhibits significant antioxidant properties, which are critical in mitigating oxidative stress—a key factor in various diseases, including cancer and neurodegenerative disorders.

- Scavenging Free Radicals : TBHBA can neutralize free radicals, thereby preventing cellular damage.

- Inhibition of Lipid Peroxidation : Studies have shown that TBHBA effectively inhibits lipid peroxidation in biological membranes, protecting against oxidative damage.

Reproductive Health Implications

Recent studies have highlighted the potential adverse effects of TBHBA on reproductive health. A case-control study conducted in China examined the concentrations of various synthetic phenolic antioxidants (SPAs) including TBHBA in follicular fluid from women with diminished ovarian reserve (DOR). The findings indicated:

- Higher Concentrations in DOR Cases : Women with DOR had significantly elevated levels of TBHBA and its metabolites compared to controls.

- Association with Oxidative Stress : The study suggested that exposure to TBHBA may contribute to oxidative stress and subsequent reproductive toxicity, potentially leading to adverse outcomes such as infertility .

Cancer Research and Therapeutic Potential

The apoptotic effects of TBHBA have been investigated in various cancer cell lines. Research indicates that TBHBA may induce apoptosis through multiple pathways:

- Caspase Activation : Studies have demonstrated that TBHBA treatment leads to the activation of caspases, crucial for the apoptotic process.

- Cell Cycle Arrest : In cancer cells, TBHBA has been shown to induce G1 phase arrest, inhibiting cell proliferation.

Notable Studies

- Prostate Cancer : Research involving LNCaP prostate cancer cells revealed that TBHBA treatment resulted in significant apoptosis, associated with alterations in cytochrome C release and caspase activity .

- Ovarian Cancer : Similar apoptotic mechanisms were observed in ovarian cancer cell lines, indicating the potential of TBHBA as a chemotherapeutic agent .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-tert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAICWTLLSRXZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167042 | |

| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16094-31-8 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16094-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016094318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16094-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16094-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.